rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride
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Overview
Description
rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride: is a bicyclic amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and an amine group, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved using a suitable diene and a dienophile under Diels-Alder reaction conditions.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclization and fluorination steps, and efficient purification techniques such as crystallization and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles such as thiols, alcohols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of fluorine atoms can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
rac-(1R,5R)-2,2-dichlorobicyclo[3.1.0]hexan-1-amine hydrochloride: Similar structure but with chlorine atoms instead of fluorine, which can alter its reactivity and biological activity.
rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-ol: Contains a hydroxyl group instead of an amine, affecting its chemical properties and applications.
Uniqueness
The presence of fluorine atoms in rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2763583-95-3 |
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Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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